3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid
CAS No.:
Cat. No.: VC17449151
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrN3O2 |
|---|---|
| Molecular Weight | 242.03 g/mol |
| IUPAC Name | 3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid |
| Standard InChI | InChI=1S/C7H4BrN3O2/c8-5-1-10-6-2-9-4(7(12)13)3-11(5)6/h1-3H,(H,12,13) |
| Standard InChI Key | MOOKIBJOWMZDEK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N2C=C(N=CC2=N1)C(=O)O)Br |
Introduction
3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyrazine family. It features a fused ring structure with a bromine atom at the 3-position of the imidazo ring and a carboxylic acid functional group at the 6-position. This compound is recognized for its potential applications in medicinal chemistry and biological research due to its unique chemical reactivity and biological activity.
Chemical Data Table
| Property | Description |
|---|---|
| Molecular Formula | C7H5BrN3O2 (without hydrochloride) |
| Molecular Weight | Approximately 278.49 g/mol (with hydrochloride) |
| Melting Point | 297°C to 299°C (hydrochloride form) |
| Solubility | Enhanced solubility due to hydrochloride form |
| Chemical Structure | Fused imidazo-pyrazine ring system |
Synthesis Methods
The synthesis of 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves cyclization reactions starting from appropriate precursors. A common method includes the reaction of α-bromoketones with 2-aminopyridines under specific conditions, often utilizing tert-butyl hydroperoxide as an oxidant in solvents like ethyl acetate.
Synthesis Steps
-
Precursor Preparation: Synthesis begins with the preparation of α-bromoketones and 2-aminopyridines.
-
Cyclization Reaction: The precursors undergo a tandem cyclization and bromination reaction.
-
Purification: The product is purified using standard organic chemistry techniques.
Biological Activity and Applications
3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid exhibits significant biological activity, making it a candidate for drug development initiatives. It has been studied for its potential as an antibacterial and anticancer agent due to its ability to interact with various biological targets.
Biological Activity Table
| Biological Activity | Description |
|---|---|
| Antibacterial Activity | Potential for inhibiting bacterial growth |
| Anticancer Activity | Investigated for its ability to inhibit cancer cell proliferation |
| Drug Development | Used as an intermediate in synthesizing pharmaceutical compounds |
Chemical Reactions and Reagents
The compound can undergo several types of chemical reactions, including substitution reactions with nucleophiles and oxidation reactions using tert-butyl hydroperoxide (TBHP). Palladium catalysts are often used for coupling reactions.
Common Reagents
-
Nucleophiles: Used for substitution reactions.
-
TBHP: Employed for oxidation reactions.
-
Palladium Catalysts: Utilized for coupling reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume